molecular formula C18H27N3O4 B3001133 tert-Butyl (1R*,4R*)-4-(3-nitrobenzylamino)cyclohexylcarbamate CAS No. 1286275-76-0

tert-Butyl (1R*,4R*)-4-(3-nitrobenzylamino)cyclohexylcarbamate

Cat. No. B3001133
CAS RN: 1286275-76-0
M. Wt: 349.431
InChI Key: MKXQVIXAZHCMFB-SHTZXODSSA-N
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Description

Tert-Butyl (1R*,4R*)-4-(3-nitrobenzylamino)cyclohexylcarbamate, also known as NBQX, is a chemical compound that belongs to the family of quinoxaline derivatives. It is a potent and selective antagonist of AMPA glutamate receptors, which are involved in excitatory neurotransmission in the central nervous system. The use of NBQX has been extensively studied in scientific research for its potential therapeutic applications in neurological disorders.

Scientific Research Applications

Synthesis of Complex Compounds

The compound tert-Butyl (1R*,4R*)-4-(3-nitrobenzylamino)cyclohexylcarbamate plays a crucial role in the synthesis of complex organic molecules. For example, it is used as an essential intermediate in the enantioselective synthesis of benzyl compounds, particularly those serving as potent CCR2 antagonists. This process involves key steps like iodolactamization to yield highly functionalized compounds (Campbell et al., 2009).

Role in Enantioselective Synthesis

This compound is significant in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure has been studied to confirm the relative substitution of the cyclopentane ring, demonstrating its importance in understanding and manipulating stereochemistry in organic synthesis (Ober et al., 2004).

Use in Asymmetric Synthesis

The compound is also used in the asymmetric synthesis of various stereochemical configurations. For instance, it's involved in the preparation of six stereoisomers of tert-butyl compounds as key intermediates for synthesizing factor Xa inhibitors, highlighting its versatility in medicinal chemistry applications (Wang et al., 2017).

Applications in Building Block Synthesis

It serves as a building block in organic synthesis, where derivatives like tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are used. These derivatives behave as N-(Boc)-protected nitrones in reactions with organometallics, leading to N-(Boc)hydroxylamines, thus playing a key role in advanced organic synthesis processes (Guinchard et al., 2005).

properties

IUPAC Name

tert-butyl N-[4-[(3-nitrophenyl)methylamino]cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4/c1-18(2,3)25-17(22)20-15-9-7-14(8-10-15)19-12-13-5-4-6-16(11-13)21(23)24/h4-6,11,14-15,19H,7-10,12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXQVIXAZHCMFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NCC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501118932
Record name Carbamic acid, N-[trans-4-[[(3-nitrophenyl)methyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501118932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1286275-76-0
Record name Carbamic acid, N-[trans-4-[[(3-nitrophenyl)methyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501118932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl N-(4-aminocyclohexyl)carbamate (25 g, 117 mmol, 1.0 eq) and 3-nitrobenzaldehyde (18 g, 117 mmol, 1.0 eq) in MeOH (500 mL) was added NaBH(OAc)3 (50 g, 234 mmol, 2.0 eq) by portions. Then the resulting mixture was stirred overnight at 30° C. LC-MS indicated complete conversion. The solvent was removed under vacuum and the residue was purified by column chromatography (DCM:MeOH=15:1) to provide tert-butyl N-(4-[(3-nitrobenzyl)amino]cyclohexyl)carbamate (33 g, 83%) as a yellow solid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

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